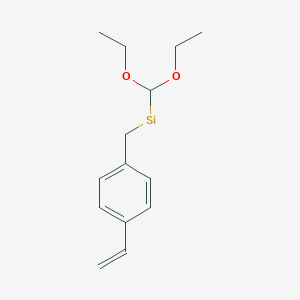

CID 78067851

Description

CID 78067851 is a unique compound cataloged in PubChem, a public repository for chemical structures and biological activities. Compounds in PubChem are typically defined by their molecular formula, structural features, physicochemical properties (e.g., solubility, logP, molecular weight), and bioactivity profiles . For this compound, essential characterization data would include:

- Structural identification: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectra for confirmation .

- Physicochemical properties: Calculated or experimentally determined parameters such as logP, solubility, and collision cross-section (CCS) values, often derived from liquid chromatography-mass spectrometry (LC-MS) .

- Synthetic routes: Reaction conditions (e.g., temperature, catalysts) and yields, if applicable .

Properties

Molecular Formula |

C14H20O2Si |

|---|---|

Molecular Weight |

248.39 g/mol |

InChI |

InChI=1S/C14H20O2Si/c1-4-12-7-9-13(10-8-12)11-17-14(15-5-2)16-6-3/h4,7-10,14H,1,5-6,11H2,2-3H3 |

InChI Key |

FDEAQTMUWVBMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]CC1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78067851 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

CID 78067851 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

CID 78067851 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

Industry: this compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78067851 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Key Findings :

- Analog 2 lacks an ether group but includes a carboxylate, improving solubility but limiting BBB penetration .

- This compound’s balanced logP and solubility profile may optimize it for oral bioavailability compared to analogs .

Functional Comparison with Pharmacologically Active Analogs

Functional analogs share therapeutic targets or mechanisms despite structural differences. For example:

- Anticancer Agents: If this compound is a chemotherapeutic adjuvant (as in ’s CID context), analogs might include fluorouracil derivatives or irinotecan metabolites. These would be compared based on IC₅₀ values, toxicity profiles, and metabolic stability .

- Protein Manipulation Tools : discusses cell-permeable chemical inducers of dimerization (CIDs) like rapamycin analogs. Key comparison metrics include photostability, intracellular localization efficiency, and off-target effects .

Analytical Techniques for Differentiation

- Mass Spectrometry: Tandem MS with collision-induced dissociation (CID) can distinguish isomers (e.g., ginsenosides in ) via unique fragmentation patterns .

- Chromatography : Retention times and CCS values in LC-MS provide additional differentiation, especially for structurally similar metabolites .

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.